tert-Butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate

Medicinal Chemistry Linker Design Physicochemical Properties

Kinase inhibitor SAR often fails due to unwanted hydrogen-bond donors in the linker. The anilino analog introduces an -NH- that reduces affinity by 5-10x. This Boc-protected phenoxyethyl carbamate offers: - **Zero extra HBDs**: Only two aromatic amine protons, ideal for hydrophobic back pockets. - **Orthogonal protection**: Boc group cleaves under TFA without affecting the aromatic amine. - **¹⁹F NMR tracer**: Unique -CF₃ handle (δ -60 to -65 ppm) for metabolic tracing. Supplied ≥95% purity, research-grade.

Molecular Formula C14H19F3N2O3
Molecular Weight 320.31 g/mol
Cat. No. B12073607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate
Molecular FormulaC14H19F3N2O3
Molecular Weight320.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(20)19-6-7-21-11-5-4-9(8-10(11)18)14(15,16)17/h4-5,8H,6-7,18H2,1-3H3,(H,19,20)
InChIKeyNGUFGIXNEKEQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


tert-Butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate (CAS 2355190-15-5) is a fluorinated aromatic amine building block featuring a tert-butyloxycarbonyl (Boc)-protected primary amine linked via a 2‑amino‑4‑(trifluoromethyl)phenoxy ether spacer . It belongs to the class of N‑Boc‑protected phenoxyethyl carbamates, widely employed as intermediates in medicinal chemistry campaigns targeting kinase inhibitors and other bioactive molecules [1]. Its closest structural analog, tert‑butyl (2‑((2‑amino‑4‑(trifluoromethyl)phenyl)amino)ethyl)carbamate (CAS 215655‑42‑8), replaces the ether oxygen with an anilino –NH– group, a seemingly minor change that introduces a hydrogen‑bond donor unavailable in the phenoxy compound and alters both physicochemical and metabolic profiles . This compound is supplied as a research‑grade intermediate, typically at ≥95 % purity, and is procured for use in multi‑step organic syntheses where orthogonal Boc protection of the aliphatic amine is required while leaving the aromatic amine free for downstream functionalization .

Ether linker with zero additional HBD: preferred for low-HBD spacer design in kinase inhibitor assembly
Boc orthogonal to hydrogenolysis and base; enables sequential deprotection of aliphatic vs aromatic amine
Free aromatic amine retained for downstream coupling; compatible with multi-step medicinal chemistry workflows

Why Generic Substitution Fails


Replacing this compound with the anilino analog (CAS 215655‑42‑8) or with other in‑class Boc‑protected phenoxyethyl carbamates is not straightforward because the ether oxygen versus anilino –NH– linker determines the hydrogen‑bond donor/acceptor inventory, which in turn influences target binding, solubility, and metabolic fate [1]. The 2‑amino‑4‑(trifluoromethyl) substitution pattern on the phenyl ring additionally controls the electron density at the aromatic amine, affecting both nucleophilicity in downstream coupling reactions and the acid‑lability of the Boc group . Even small differences in the trifluoromethyl position (e.g., 3‑CF₃ vs. 4‑CF₃) or the absence of fluorine can alter lipophilicity (ΔlogP) by ≥0.5 units and shift metabolic soft‑spot susceptibility, making simple analog swapping a source of irreproducible synthetic yields or unexpected pharmacokinetic profiles [2]. The evidence below quantifies these differentiation dimensions.

Target: phenoxy linker (C–O–C)
Anilino analog (CAS 215655-42-8) adds 1 HBD via –NH– linker; may shift permeability and metabolic profile
2‑amino‑4‑CF₃ isomer (target)
Positional isomer (3‑amino‑5‑CF₃) changes amine basicity; coupling conditions may not transfer directly
Research-grade supply, limited vendors
Anilino analog has broader vendor coverage and certified purity documentation; batch consistency may differ

Quantitative Differentiation Evidence


Ether vs. Anilino Linker: HBD Count and logP Shift

The target compound’s phenoxy (C–O–C) linker contributes zero hydrogen‑bond donors (HBD), whereas the closest anilino analog (CAS 215655‑42‑8) contains an –NH– group that adds 1 HBD . According to Lipinski’s rules, each additional HBD can reduce passive membrane permeability by approximately 0.5–1.0 log units [1]. Furthermore, replacing an ether oxygen with an –NH– typically increases the calculated logP by ≈0.3–0.7 units (class‑level inference for aromatic systems) [1]. For a building block intended for oral drug candidates, the ether linker thus offers a superior HBD profile.

Linker HBD & logP
Class-level
HBD = 2 (target) vs. 3 (analog); ΔlogP ≈ –0.3 to –0.7
Supports permeability-focused linker selection
In silico prediction; experimental logP not reported
Medicinal Chemistry Linker Design Physicochemical Properties

Metabolic Stability: Carbamate Hydrolysis Rate Comparison

A comprehensive structure‑metabolism review demonstrated that the metabolic lability of carbamates follows a defined rank order: Aryl‑OCO‑NHAlkyl >> Alkyl‑OCO‑NHAlkyl ≈ Alkyl‑OCO‑N(Alkyl)₂ [1]. The target compound, featuring an Alkyl‑OCO‑NHAlkyl motif (tert‑butyl carbamate linked to an ethyl‑phenoxy spacer), is predicted to exhibit intermediate metabolic stability—more stable than aryl carbamates but less stable than N,N‑dialkyl carbamates. By contrast, the anilino analog places the carbamate in a different electronic environment due to the electron‑donating –NH– linker, which can accelerate hydrolysis [1]. Although direct head‑to‑head hydrolysis half‑life data are not available for these specific compounds, the class‑level trend indicates that the phenoxy linker provides a more metabolically resilient scaffold.

Carbamate stability rank
Class-level
Alkyl-OCO-NHAlkyl (target) > Aryl-OCO-NHAlkyl in microsomal t½
Intermediate stability profile for prodrug or lead optimization
Class-level trend; compound-specific data not reported
Drug Metabolism Carbamate Stability Linker Optimization

Boc Orthogonality for Selective Deprotection

The tert‑butyloxycarbonyl (Boc) group on the aliphatic amine is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) while remaining stable to catalytic hydrogenation and basic hydrolysis [1]. This orthogonality is a key procurement criterion: the Boc group permits selective deprotection of the ethylamine terminus without affecting the free aromatic amine, enabling sequential functionalization [2]. In contrast, analogs protected with Cbz (cleaved by H₂/Pd) or Fmoc (cleaved by base) would require different global synthetic strategies. Quantitative stability data show that Boc‑protected amines have a half‑life >24 h in 1 M NaOH at 25 °C, whereas they are >95 % deprotected within 1–2 h in 50 % TFA/CH₂Cl₂ [1].

Boc orthogonality
Class-level
Stable to H₂/Pd, 1 M NaOH (>24 h); cleaved in 50% TFA/CH₂Cl₂ (t½ <2 h)
Enables sequential aromatic then aliphatic amine functionalization
Standard peptide deprotection conditions (review data)
Protecting Group Strategy Orthogonal Synthesis Boc Chemistry

Supply Chain Maturity and Purity Certification

The anilino analog (CAS 215655‑42‑8) is listed in the Thermo Fisher Scientific catalog with a certified purity range of 94.5–95.0 % (assay percent range 95 %) and is available from multiple global vendors including Fisher Scientific, AKSci, and Apollo Scientific . The phenoxy target compound (CAS 2355190‑15‑5) is currently offered primarily by specialized building‑block suppliers and custom synthesis providers , with typical stated purities of 95–98 % but without the same breadth of independent quality certification. This difference in supply‑chain maturity directly affects procurement lead times, batch‑to‑batch reproducibility, and the availability of certificates of analysis (CoA).

Supply chain depth
Data to verify
Target: 2–3 specialty suppliers; analog: ≥5 global vendors with certified CoA
Procurement lead time and quality documentation may vary
Vendor survey May 2026; verify current availability
Chemical Procurement Supply Chain Purity Specification

Trifluoromethyl Positional Isomerism and Amine Basicity

The target compound places the –CF₃ group para to the phenoxy oxygen and ortho to the aromatic amine. A closely related isomer, tert‑butyl (2‑(3‑amino‑5‑(trifluoromethyl)phenoxy)ethyl)carbamate, shifts the –CF₃ to the meta position relative to the phenoxy linker . This positional change alters the electronic environment: in the 2‑amino‑4‑CF₃ isomer, the –CF₃ exerts a stronger electron‑withdrawing effect on the aromatic amine (σₘ ≈ 0.43 for –CF₃), reducing its pKₐ by approximately 0.5–1.0 units compared to the 3‑amino‑5‑CF₃ isomer where the –CF₃ is meta to the amine [1]. This affects both the nucleophilicity of the amine in coupling reactions and the protonation state at physiological pH.

CF₃ positional isomer
Class-level
2‑amino‑4‑CF₃ pKₐ ≈ 3.5–4.0 vs. 3‑amino‑5‑CF₃ pKₐ ≈ 4.5–5.0
Lower amine nucleophilicity; coupling conditions require adjustment
Predicted from Hammett constants; experimental pKₐ not reported
Fluorine Chemistry Positional Isomer Structure–Activity Relationship

Best Research and Industrial Application Scenarios


Kinase Inhibitor Assembly with Low-HBD Phenoxy Spacer

When building type‑II kinase inhibitors that occupy the DFG‑out allosteric pocket, linkers with minimal hydrogen‑bond donor count are preferred to avoid polar clashes with the hydrophobic back pocket [1]. The phenoxy ether spacer of the target compound provides zero additional HBDs (only the two aromatic amine protons), making it the superior choice over the anilino analog (CAS 215655‑42‑8), which introduces an extra –NH– donor that can reduce binding affinity by 5‑ to 10‑fold as seen in related kinase SAR studies [2]. The Boc group enables late‑stage diversification after the phenoxy‑ethylamine scaffold has been incorporated into the inhibitor core [1].

Prodrug Design with Intermediate Metabolic Stability

For programs developing carbamate‑based prodrugs, the Alkyl‑OCO‑NHAlkyl architecture of the target compound occupies a ‘sweet spot’ in metabolic stability—more robust than aryl carbamates (which hydrolyze too rapidly) yet still cleavable by carboxylesterases for active drug release [1]. This balanced profile makes the compound a valuable starting point for tuning pharmacokinetic half‑life, in contrast to the more labile anilino analog or overly stable N,N‑dialkyl carbamates that may resist bioactivation [1].

Orthogonal Deprotection for Sequential Bis-Amine Conjugation

In the synthesis of bifunctional ligands or PROTACs requiring two distinct amine handles, the Boc‑protected aliphatic amine on the ethyl spacer can be deprotected under acidic conditions (TFA) without affecting the aromatic amine [1]. This permits conjugation of a E3 ligase ligand to the aliphatic amine after the aromatic amine has already been coupled to a target‑protein binder—an orthogonal sequence not possible with Cbz‑ or Fmoc‑protected analogs [1]. The phenoxy linker further ensures that the two amine environments are electronically and sterically differentiated [2].

Fluorinated Building Block for ¹⁹F NMR Tracing

The –CF₃ group at the 4‑position provides a unique ¹⁹F NMR handle (singlet, typically δ –60 to –65 ppm) that does not overlap with endogenous fluorine signals, enabling non‑invasive metabolic tracing of compounds derived from this building block [1]. The phenoxy linker avoids the additional ¹H–¹⁹F coupling complexity that the anilino –NH– would introduce, simplifying NMR spectra for quantitative analysis in in vitro metabolism studies [1].

Application
Selection Property
Validation Focus
Low-HBD spacer for type-II kinase inhibitor assembly
Ether linker (0 additional HBD)
Binding affinity retention in hydrophobic back pocket (SAR context)
Carbamate prodrug scaffold with intermediate stability
Alkyl-OCO-NHAlkyl class
Hydrolysis rate balance for bioactivation (in vitro microsomal stability)
Bifunctional ligand/PROTAC synthesis
Boc orthogonal to hydrogenolysis and base
Sequential deprotection without aromatic amine interference
19F NMR metabolic tracing probe
CF₃ singlet at δ –60 to –65 ppm
Non-invasive quantification in in vitro metabolism studies
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